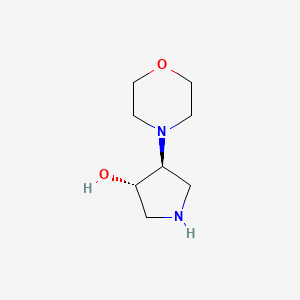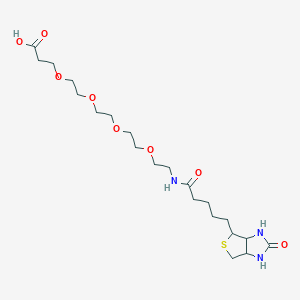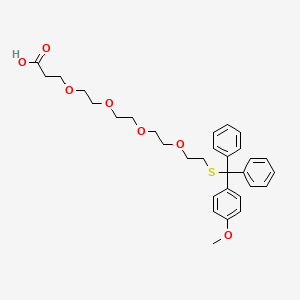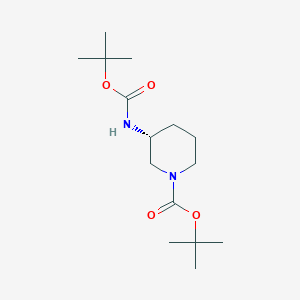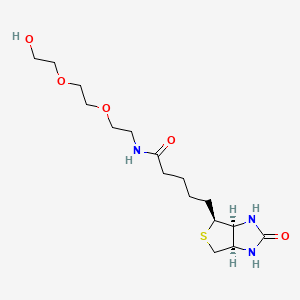
Biotin-PEG3-alcohol
Vue d'ensemble
Description
Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .
Molecular Structure Analysis
The molecular formula of Biotin-PEG3-alcohol is C16H29N3O5S . Its IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide .Physical And Chemical Properties Analysis
Biotin-PEG3-alcohol has a molecular weight of 375.49 . It is a white to yellow solid .Applications De Recherche Scientifique
Protein Labeling and Crosslinking
Biotin-PEG3-alcohol is used in protein labeling and crosslinking . The primary amine of this compound can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This makes it a valuable tool for labeling molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
Enhanced Solubility
The polyethylene glycol (PEG) spacer arm in Biotin-PEG3-alcohol enhances the water solubility of biotinylated molecules . This is particularly useful in research applications where maintaining the solubility of the labeled molecules is critical .
Bioconjugation
Biotin-PEG3-alcohol contains a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . This makes it a versatile reagent for bioconjugation, allowing researchers to attach it to a wide range of biomolecules for various applications .
Metabolic Processes
Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin-PEG3-alcohol, with its biotin component, could potentially be used in research related to these metabolic processes .
Biomedical Applications
Biotin has important applications in biomedicine . Given its biotin component, Biotin-PEG3-alcohol could be used in biomedical research, potentially aiding in the development of new treatments and therapies .
Food Additives
Biotin is used as a food additive . Biotin-PEG3-alcohol, with its biotin component, could potentially be used in research related to food additives, possibly contributing to the development of new food products or improving existing ones .
Mécanisme D'action
Target of Action
Biotin-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The primary targets of Biotin-PEG3-alcohol are therefore the proteins that the PROTAC is designed to degrade.
Mode of Action
The mode of action of Biotin-PEG3-alcohol involves its interaction with its targets through the PROTAC. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process results in the reduction of the target protein levels in the cell.
Biochemical Pathways
Biotin, a component of Biotin-PEG3-alcohol, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The degradation of the target proteins by the PROTAC could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Biotin-PEG3-alcohol would depend on the specific PROTAC it is part of. The peg spacer arm in biotin-peg3-alcohol is hydrophilic, which provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could enhance the bioavailability of the PROTAC.
Action Environment
The action of Biotin-PEG3-alcohol can be influenced by various environmental factors. For instance, the stability and efficacy of the PROTAC could be affected by factors such as temperature and pH. Furthermore, the presence of other competing molecules could potentially affect the binding of the PROTAC to its targets. The hydrophilic property of the PEG spacer could enhance the solubility of the PROTAC in aqueous environments .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



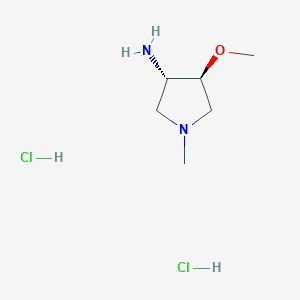
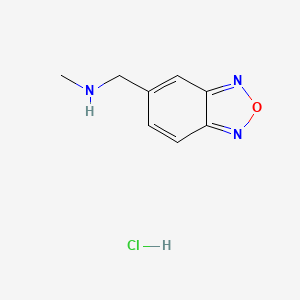

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
